molecular formula C17H19F3N6O3S B3720798 6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol

6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol

Cat. No.: B3720798
M. Wt: 444.4 g/mol
InChI Key: HAJNGRXCQISHFK-UHFFFAOYSA-N
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Description

6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperazine, followed by further functionalization.

    Attachment of the Nitro and Trifluoromethyl Groups: These groups are introduced through nitration and trifluoromethylation reactions, respectively, using reagents such as nitric acid and trifluoromethyl iodide.

    Final Functionalization: The compound is further functionalized to introduce the amino and sulfanyl groups, often through reduction and thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the piperazine and pyrimidine moieties.

    4-Amino-2-(trifluoromethyl)benzonitrile: Contains the trifluoromethyl group and an amino group but differs in the overall structure.

Uniqueness

6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-amino-2-[2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O3S/c18-17(19,20)11-1-2-12(13(9-11)26(28)29)25-5-3-24(4-6-25)7-8-30-16-22-14(21)10-15(27)23-16/h1-2,9-10H,3-8H2,(H3,21,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJNGRXCQISHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCSC2=NC(=CC(=O)N2)N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol
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6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol
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6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol
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6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol
Reactant of Route 5
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6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol
Reactant of Route 6
6-Amino-2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]pyrimidin-4-ol

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